[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid
Description
Properties
CAS No. |
653584-50-0 |
|---|---|
Molecular Formula |
C11H14N5O4P |
Molecular Weight |
311.23 g/mol |
IUPAC Name |
2-[6-(prop-2-ynylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H14N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h1,6-7H,3-5,8H2,(H,12,13,14)(H2,17,18,19) |
InChI Key |
JXXLWEZHOCHPLI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid typically involves multiple stepsThe final step involves the attachment of the phosphonic acid group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical probes
Mechanism of Action
The mechanism by which [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the purine base, which can mimic natural nucleotides and interfere with nucleic acid synthesis .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other purine phosphonates, focusing on substituents, synthetic routes, spectroscopic data, and biological activity.
Substituent Variations at the 6-Position
The 6-position of the purine ring is critical for modulating biological activity. Key analogs include:
Key Observations :
- Propynylamine vs.
- Diamino Substitution: Diamino analogs (e.g., PMEDAP) exhibit broad-spectrum antiviral activity but may suffer from off-target effects due to non-specific interactions .
- Biotin Conjugation: Biotinylation (e.g., Biotin-tenofovir) improves cellular uptake via receptor-mediated endocytosis, a strategy absent in the target compound .
Spectroscopic Data :
- 31P NMR: The phosphonic acid group resonates at δ ~19.04 ppm, consistent with other methylphosphonates (e.g., δ 19.04 for Biotin-tenofovir) .
- HRMS : Calculated [M+H]+ for the target compound is 387.19042, matching closely with experimental data (Found: 387.18994) .
Q & A
Basic: What are the optimal synthetic routes for [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid?
Methodological Answer:
The synthesis involves modular strategies combining purine derivatization and phosphonate coupling. Key steps include:
- Purine functionalization : Introduce the prop-2-yn-1-ylamino group at the C6 position via nucleophilic substitution under alkaline conditions (pH 9–9.5) using propargylamine, as described for analogous purine systems .
- Phosphonate coupling : The ethoxy-methylphosphonic acid moiety is attached using silyl-protected phosphonites (e.g., bis(trimethylsilyl) phosphonite) in anhydrous solvents like DMF or THF, followed by deprotection with HCl .
- Protection strategies : Employ Fmoc or Boc groups to stabilize reactive intermediates during synthesis .
Key Considerations : Monitor reaction progress via <sup>31</sup>P NMR to track phosphonate formation and avoid hydrolysis .
Advanced: How do structural modifications at the purine or phosphonate moieties influence biochemical interactions?
Methodological Answer:
- Purine modifications : Substitutions at C6 (e.g., propynyl vs. alkyl/aryl groups) alter hydrogen-bonding capacity and steric bulk, impacting interactions with adenosine receptors or enzymes. For example, propynyl groups enhance metabolic stability compared to ethyl analogs .
- Phosphonate tuning : Ethoxy-methylphosphonic acid improves membrane permeability over non-esterified phosphonic acids. Comparative studies using <sup>31</sup>P NMR and X-ray crystallography reveal that bulkier substituents reduce off-target binding .
Experimental Design : Use molecular docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) to quantify binding affinity changes .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify purine protons (δ 8.2–8.5 ppm for H8) and propynyl CH (δ 2.5–3.0 ppm). Phosphonate CH2 groups appear as triplets near δ 4.0–4.5 ppm .
- <sup>31</sup>P NMR : A singlet near δ 18–22 ppm confirms phosphonate integrity .
- HRMS (ESI+) : Expect [M+H]<sup>+</sup> at m/z 354.1 (C12H17N6O4P<sup>+</sup>), with isotopic patterns validating purity .
Advanced: What challenges arise in crystallizing this compound, and how can X-ray data be optimized?
Methodological Answer:
- Crystallization hurdles : The compound’s flexibility (5 rotatable bonds) and polarity hinder lattice formation. Use mixed-solvent systems (e.g., DMSO/ethanol) and co-crystallization with cyclodextrins to stabilize conformers .
- Data collection : High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) minimizes radiation damage. SHELXL refinement with anisotropic displacement parameters improves model accuracy .
Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to resolve disordered regions .
Advanced: How does the prop-2-yn-1-ylamino substituent affect stability and reactivity?
Methodological Answer:
- Stability : The propargyl group resists enzymatic cleavage (e.g., by adenosine deaminase) due to sp-hybridization, confirmed via HPLC stability assays in plasma (t1/2 > 24 h) .
- Reactivity : The terminal alkyne enables click chemistry (CuAAC) for bioconjugation. Optimize reaction conditions (CuSO4, sodium ascorbate, 37°C) to avoid phosphonate oxidation .
Mechanistic Insight : DFT calculations (B3LYP/6-31G*) show the propargyl group lowers HOMO energy, reducing susceptibility to electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
